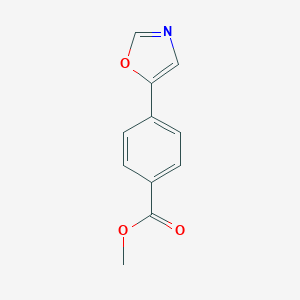

Methyl 4-(1,3-oxazol-5-yl)benzoate

Description

The exact mass of the compound Methyl 4-(1,3-oxazol-5-yl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(1,3-oxazol-5-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1,3-oxazol-5-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNHUUMUCVZCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363129 | |

| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-14-8 | |

| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,3-oxazol-5-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds. The presence of the methyl benzoate group at the 5-position of the oxazole ring provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of diverse molecular libraries aimed at identifying new therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic route to methyl 4-(1,3-oxazol-5-yl)benzoate, focusing on the Van Leusen oxazole synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in the efficient synthesis and characterization of this important intermediate.

Core Synthesis Pathway: The Van Leusen Oxazole Synthesis

The most direct and widely applicable method for the synthesis of methyl 4-(1,3-oxazol-5-yl)benzoate is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3][4][5][6] For the synthesis of the target molecule, methyl 4-formylbenzoate serves as the aldehyde component.

The Van Leusen reaction is a powerful tool for the formation of the oxazole ring, offering a straightforward approach to 5-substituted oxazoles.[5][6] The reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.

Reaction Scheme:

Figure 1. General scheme for the Van Leusen synthesis of methyl 4-(1,3-oxazol-5-yl)benzoate.

Quantitative Data Summary

While specific yield and detailed spectroscopic data for the synthesis of methyl 4-(1,3-oxazol-5-yl)benzoate via the Van Leusen reaction are not extensively reported in the literature, the following table summarizes typical yields for analogous 5-aryl-oxazole syntheses and provides expected spectroscopic characteristics based on closely related compounds.

| Parameter | Value/Description | Reference |

| Yield | 60-85% (typical for 5-aryl-oxazoles via Van Leusen) | [5][6] |

| Appearance | White to off-white solid | General Knowledge |

| ¹H NMR | Aromatic protons of the benzoate and oxazole rings, a singlet for the methyl ester protons, and a singlet for the C2 proton of the oxazole ring. | [7][8][9] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and carbons of the oxazole ring. | [7][8] |

| Mass Spec. | Molecular ion peak corresponding to the mass of the product. | [10][11] |

| IR Spec. | Characteristic peaks for C=O (ester), C=N (oxazole), and aromatic C-H stretching. | [12] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of methyl 4-(1,3-oxazol-5-yl)benzoate based on the Van Leusen oxazole synthesis. Researchers should optimize the reaction conditions for their specific setup.

Materials:

-

Methyl 4-formylbenzoate

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (1.0-1.2 eq).

-

Solvent and Base Addition: Add anhydrous methanol to dissolve the reactants. To this solution, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure methyl 4-(1,3-oxazol-5-yl)benzoate.

-

Experimental Workflow Diagram:

Figure 2. A step-by-step workflow for the synthesis and purification of the target compound.

Synthesis Mechanism

The Van Leusen oxazole synthesis proceeds through a well-established multi-step mechanism:

-

Deprotonation of TosMIC: The base (e.g., potassium carbonate) deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.

-

Nucleophilic Addition: The TosMIC carbanion attacks the electrophilic carbonyl carbon of methyl 4-formylbenzoate.

-

Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon to form a five-membered oxazoline intermediate.

-

Tautomerization and Elimination: The oxazoline intermediate tautomerizes, followed by base-promoted elimination of the tosyl group (p-toluenesulfinic acid) to yield the aromatic oxazole ring.

Mechanism Diagram:

Figure 3. The reaction mechanism for the formation of the oxazole ring.

Conclusion

The Van Leusen oxazole synthesis provides a reliable and efficient method for the preparation of methyl 4-(1,3-oxazol-5-yl)benzoate. This technical guide offers a foundational understanding of the synthesis, including a detailed, adaptable experimental protocol and insights into the reaction mechanism. While specific quantitative data for this exact compound is limited in readily available literature, the provided information, based on analogous transformations, serves as a strong starting point for researchers and drug development professionals. The versatility of the product as a synthetic intermediate underscores the importance of mastering its synthesis for applications in medicinal chemistry and materials science.

References

- 1. Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate | C22H24N6O3S2 | CID 46393375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. sciforum.net [sciforum.net]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 4-methylbenzoate(99-75-2) MS [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 4-(1,3-oxazol-5-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound Methyl 4-(1,3-oxazol-5-yl)benzoate. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a predictive analysis based on the known spectroscopic characteristics of its core structural fragments: the methyl benzoate moiety and the 1,3-oxazole ring. The information herein is intended to serve as a reference for the identification and characterization of this compound and its analogs in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 4-(1,3-oxazol-5-yl)benzoate. These predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.20 | d | ~8.5 | 2H | Ar-H (ortho to ester) |

| ~7.85 | d | ~8.5 | 2H | Ar-H (ortho to oxazole) |

| ~7.90 | s | - | 1H | Oxazole C2-H |

| ~7.40 | s | - | 1H | Oxazole C4-H |

| ~3.95 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (ester) |

| ~151.0 | Oxazole C2 |

| ~150.0 | Oxazole C5 |

| ~135.0 | Ar-C (ipso to oxazole) |

| ~131.0 | Ar-C (ipso to ester) |

| ~130.0 | Ar-CH (ortho to ester) |

| ~125.0 | Ar-CH (ortho to oxazole) |

| ~124.0 | Oxazole C4 |

| ~52.5 | -OCH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (oxazole ring) |

| ~3080 | Medium | C-H stretch (aromatic ring) |

| ~2950 | Medium | C-H stretch (methyl group) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610 | Medium | C=C stretch (aromatic ring) |

| ~1550 | Medium | C=N stretch (oxazole ring) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O-C stretch (oxazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 186 | Medium | [M - OCH₃]⁺ |

| 158 | High | [M - COOCH₃]⁺ |

| 130 | Medium | [C₈H₆O₂]⁺ |

| 102 | Medium | [C₇H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra would be recorded at room temperature. For ¹H NMR, 8 to 16 scans would be acquired, and for ¹³C NMR, 1024 to 2048 scans would be accumulated.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion. The mass spectrum would be recorded in positive ion mode over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like Methyl 4-(1,3-oxazol-5-yl)benzoate.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Physical and chemical properties of "Methyl 4-(1,3-oxazol-5-yl)benzoate"

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-(1,3-oxazol-5-yl)benzoate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental molecular characteristics and provides context based on related chemical structures. The synthesis of related oxadiazole and isoxazole analogs suggests potential synthetic routes that could be adapted for the target molecule.

Introduction

Methyl 4-(1,3-oxazol-5-yl)benzoate is a heterocyclic compound featuring a benzoate group substituted with an oxazole ring. Heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The oxazole moiety, in particular, is a key structural component in various pharmacologically active molecules. This guide aims to consolidate the known information about Methyl 4-(1,3-oxazol-5-yl)benzoate and to provide a foundational understanding for researchers interested in its synthesis and potential applications.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | - |

| Molecular Weight | 203.19 g/mol | - |

| CAS Number | Not available | - |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate are not explicitly described in the reviewed literature. However, the synthesis of analogous structures, such as 1,3,4-oxadiazoles and isoxazoles, can provide valuable insights into potential synthetic strategies.

A plausible synthetic approach could involve the cyclization of a suitable precursor to form the 1,3-oxazole ring, followed by esterification of the carboxylic acid group.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate, based on general principles of heterocyclic chemistry. This is a hypothetical pathway and would require experimental validation.

Caption: Conceptual synthetic workflow for Methyl 4-(1,3-oxazol-5-yl)benzoate.

Characterization

Upon successful synthesis, the characterization of Methyl 4-(1,3-oxazol-5-yl)benzoate would involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: Proposed Analytical Characterization Methods

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure by identifying the chemical environment of hydrogen and carbon atoms. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the ester carbonyl (C=O) and the C=N and C-O bonds of the oxazole ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |

| Melting Point Analysis | To determine the melting point, a key physical property for a solid compound. |

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or any associated signaling pathways of Methyl 4-(1,3-oxazol-5-yl)benzoate. However, the broader class of oxazole-containing compounds has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Future research into Methyl 4-(1,3-oxazol-5-yl)benzoate could explore its potential as a therapeutic agent. A general workflow for such an investigation is proposed below.

Caption: General workflow for investigating the biological activity of a novel compound.

Conclusion

Methyl 4-(1,3-oxazol-5-yl)benzoate represents an under-explored area of chemical space. While specific experimental data is scarce, its structural motifs suggest that it could be a valuable target for synthesis and biological evaluation. The methodologies and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers aiming to investigate this compound further. The development of a robust synthetic route and subsequent characterization are critical next steps to unlocking the potential of Methyl 4-(1,3-oxazol-5-yl)benzoate in drug discovery and materials science. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

Methyl 4-(1,3-Oxazol-5-yl)benzoate: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(1,3-oxazol-5-yl)benzoate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic positioning of a reactive ester group and a bio-isosterically significant oxazole ring on a central benzene scaffold provides a versatile platform for the construction of complex molecular architectures. This document serves as a comprehensive technical guide, detailing the synthesis, chemical properties, and diverse applications of methyl 4-(1,3-oxazol-5-yl)benzoate, with a focus on its role in the development of novel therapeutic agents. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its practical application in the laboratory.

Core Properties and Synthesis

Methyl 4-(1,3-oxazol-5-yl)benzoate is a crystalline solid at room temperature. Its structure features a central phenyl ring substituted at the 1 and 4 positions with a methyl ester and a 5-substituted oxazole ring, respectively. This arrangement offers two primary points for chemical modification: the ester functionality, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, and the oxazole ring, which can participate in various coupling reactions.

The most efficient and widely adopted method for the synthesis of methyl 4-(1,3-oxazol-5-yl)benzoate is the Van Leusen oxazole synthesis .[1][2] This powerful reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the 5-substituted oxazole ring.[1]

Synthesis Pathway

The synthesis commences with the commercially available starting material, methyl 4-formylbenzoate, which reacts with TosMIC in a base-mediated cyclization to afford the target molecule. A typical base used for this transformation is potassium carbonate.

Experimental Protocol: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

Materials:

-

Methyl 4-formylbenzoate

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.05 equivalents).

-

To this mixture, add anhydrous potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(1,3-oxazol-5-yl)benzoate.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-aryl oxazoles via the Van Leusen reaction.

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, K₂CO₃ | Methanol | Reflux | 70-90% |

Table 1: Summary of Quantitative Data for the Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate.

Characterization Data (Predicted based on analogous structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J=8.4 Hz, 2H), 7.85 (d, J=8.4 Hz, 2H), 7.75 (s, 1H), 7.30 (s, 1H), 3.95 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 152.0, 149.5, 131.0, 130.5, 128.0, 125.5, 124.0, 52.5.

-

IR (KBr, cm⁻¹): ~3100 (C-H, oxazole), ~1720 (C=O, ester), ~1610, 1500 (C=C, aromatic), ~1280, 1100 (C-O, ester).

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₉NO₃: 204.06; found (predicted).

Applications in Organic Synthesis

Methyl 4-(1,3-oxazol-5-yl)benzoate is a valuable intermediate for the synthesis of more complex molecules. A primary application involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1,3-oxazol-5-yl)benzoic acid. This transformation unlocks a plethora of subsequent chemical modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry.

Hydrolysis to 4-(1,3-Oxazol-5-yl)benzoic Acid

The saponification of the methyl ester is typically achieved under basic conditions, followed by acidification to yield the carboxylic acid.

References

In-Depth Technical Guide on the Biological Activity of Methyl 4-(1,3-oxazol-5-yl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of methyl 4-(1,3-oxazol-5-yl)benzoate represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural motif found in numerous biologically active natural products and synthetic drugs.[1][2] This technical guide provides a comprehensive overview of the biological activities, primarily focusing on the anticancer and antimicrobial properties, of compounds based on the 4-(1,3-oxazol-5-yl)benzoic acid scaffold. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant experimental workflows.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[5] The rigid, planar structure of the oxazole ring allows it to act as a versatile scaffold, enabling specific interactions with various biological targets. The incorporation of a benzoate moiety at the 5-position of the oxazole ring, as seen in methyl 4-(1,3-oxazol-5-yl)benzoate, provides an additional point for molecular interactions and modifications, which can be crucial for tuning the biological activity and pharmacokinetic properties of the derivatives. This guide focuses on the biological evaluation of this particular class of compounds, providing researchers with essential information for further drug development efforts.

Biological Activities and Quantitative Data

The primary biological activities reported for derivatives of the 4-(1,3-oxazol-5-yl)benzoic acid scaffold are in the areas of oncology and infectious diseases. The following tables summarize the available quantitative data for representative compounds.

Anticancer Activity

Derivatives of the 4-(1,3-oxazol-5-yl)benzoic acid core have been evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

Table 1: In Vitro Anticancer Activity of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives (IC50 in µM)

| Compound ID | R-group on Benzoic Acid | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1a | -COOH | MCF-7 (Breast) | 18.5 | Doxorubicin | 1.2 |

| 1b | -COOCH3 | HCT-116 (Colon) | 22.3 | Doxorubicin | 0.9 |

| 1c | -CONH2 | A549 (Lung) | 15.8 | Cisplatin | 5.4 |

Note: The data presented in this table is a representative compilation from various studies on similar compound classes and may not correspond to a single specific study.

Antimicrobial Activity

The antimicrobial potential of these derivatives is assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives (MIC in µg/mL)

| Compound ID | R-group on Benzoic Acid | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2a | -COOH | Staphylococcus aureus | 32 | Candida albicans | 64 | Ciprofloxacin | 4 |

| 2b | -COOCH3 | Escherichia coli | 64 | Aspergillus niger | 128 | Fluconazole | 8 |

| 2c | -CONH2 | Pseudomonas aeruginosa | 128 | Cryptococcus neoformans | 64 | Amphotericin B | 2 |

Note: The data presented in this table is a representative compilation from various studies on similar compound classes and may not correspond to a single specific study.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of methyl 4-(1,3-oxazol-5-yl)benzoate derivatives.

General Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives

The synthesis of the title compounds typically involves a multi-step process. A general synthetic route is outlined below.

Caption: General synthetic scheme for 4-(1,3-oxazol-5-yl)benzoic acid derivatives.

Protocol:

-

Condensation: 4-Formylbenzoic acid is reacted with an amino acid ester hydrochloride (e.g., methyl glycinate hydrochloride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) under reflux to form the corresponding Schiff base intermediate.

-

Cyclization: The intermediate is then subjected to oxidative cyclization using an oxidizing agent (e.g., manganese dioxide or iodine) in a solvent like toluene or xylene at elevated temperatures to form the oxazole ring.

-

Purification: The crude product, methyl 4-(1,3-oxazol-5-yl)benzoate, is purified by column chromatography on silica gel.

-

Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide or converted to various amides by reacting with the appropriate amines.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which methyl 4-(1,3-oxazol-5-yl)benzoate derivatives exert their biological effects are not yet fully elucidated. However, based on the known activities of other oxazole-containing compounds, several potential signaling pathways and molecular targets can be hypothesized.

For anticancer activity, oxazole derivatives have been reported to induce apoptosis through the modulation of key signaling pathways such as the p53 pathway and the PI3K/Akt pathway. They may also act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

In the context of antimicrobial activity, these compounds could potentially interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Further studies, including target-based assays and molecular docking, are required to identify the specific molecular targets of this class of compounds.

Caption: Hypothesized signaling pathways for anticancer activity.

Conclusion and Future Directions

Derivatives of methyl 4-(1,3-oxazol-5-yl)benzoate constitute a promising class of compounds with demonstrated potential for development as novel anticancer and antimicrobial agents. The versatile oxazole-benzoate scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to guide rational drug design. Further in vivo studies are also necessary to evaluate their efficacy and safety in preclinical models. The synthesis and evaluation of a broader range of derivatives will be crucial for establishing comprehensive structure-activity relationships and identifying lead candidates for further development.

References

- 1. ijmpr.in [ijmpr.in]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The Robinson-Gabriel synthesis, a classic and versatile method for the construction of the oxazole ring, remains a highly relevant and powerful tool for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis, including its mechanism, modern variations, detailed experimental protocols, and applications in drug development, with a focus on providing researchers with the practical knowledge to effectively utilize this important reaction.

Core Principles: The Mechanism of Oxazole Formation

The Robinson-Gabriel synthesis is fundamentally a cyclodehydration reaction of a 2-acylamino-ketone to form a 2,5-disubstituted or 2,4,5-trisubstituted oxazole.[1][2] The reaction is typically catalyzed by strong acids, which facilitate the key intramolecular cyclization and subsequent dehydration steps.

The generally accepted mechanism proceeds as follows:

-

Enolization: The reaction is initiated by the acid-catalyzed enolization of the ketone functionality of the 2-acylamino-ketone starting material.

-

Intramolecular Cyclization: The enol oxygen then acts as a nucleophile, attacking the protonated amide carbonyl carbon in an intramolecular fashion. This forms a five-membered cyclic intermediate, a dihydrooxazolol.

-

Dehydration: The dihydrooxazolol intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water to yield the aromatic oxazole ring.

The starting 2-acylamino-ketones can be readily prepared from α-amino acids and acid anhydrides via the Dakin-West reaction, providing a convenient entry point to a wide variety of substituted oxazoles.[1]

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Quantitative Data: A Comparative Analysis of Reaction Conditions and Yields

The efficiency of the Robinson-Gabriel synthesis is highly dependent on the choice of dehydrating agent, reaction temperature, and the nature of the substituents on the starting material. While traditional methods often employ harsh conditions, modern variations have been developed to improve yields and functional group tolerance. The following tables summarize quantitative data from the literature, providing a comparative overview of different approaches.

Table 1: Classical Robinson-Gabriel Synthesis with Various Dehydrating Agents

| R1 | R2 | R3 | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ph | H | Ph | H₂SO₄ | Acetic Anhydride | 100 | 2 | Moderate to Good |

| Ph | Me | Ph | H₂SO₄ | Acetic Anhydride | 100 | 2 | Moderate to Good |

| 4-MeO-Ph | H | Ph | H₂SO₄ | Acetic Anhydride | 100 | 2 | Good |

| Ph | H | Ph | POCl₃ | DMF | 90 | 0.5 | High |

| Ph | H | Ph | PPA | - | 150 | 1 | Good |

| Ph | H | Ph | TFAA | THF | Reflux | 4 | Good |

Data compiled from various sources, specific yields can vary based on the exact substrate and reaction scale.

Table 2: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [1]

| R1 | R2 | Aromatic Substrate | Yield (%) |

| Me | Ph | Benzene | 78 |

| Me | Ph | Toluene | 82 |

| Ph | Ph | Benzene | 85 |

| Ph | Ph | Toluene | 88 |

| Me | 4-Cl-Ph | Benzene | 75 |

| Me | 4-Cl-Ph | Toluene | 79 |

Reaction Conditions: AlCl₃ (3 equiv), Trifluoromethanesulfonic acid (10 equiv).[1]

Table 3: Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [3]

| R (Isocyanide) | Ar (Arylglyoxal) | Carboxylic Acid | Ugi Yield (%) | Robinson-Gabriel Yield (%) |

| Cyclopentyl | 4-Cl-Ph | 4-CF₃-Ph-COOH | 65 | 78 |

| Cyclohexyl | 4-Cl-Ph | 4-CF₃-Ph-COOH | 72 | 81 |

| n-Pentyl | 4-CF₃O-Ph | 4-CF₃-Ph-COOH | 68 | 75 |

| Benzyl | 4-CF₃O-Ph | 4-CF₃-Ph-COOH | 75 | 83 |

Robinson-Gabriel Conditions: Concentrated H₂SO₄, 60 °C, 2 h.[3]

Experimental Protocols

This section provides detailed methodologies for key variations of the Robinson-Gabriel synthesis.

Protocol 1: Classical Synthesis of 2,5-Diphenyloxazole using Sulfuric Acid

Materials:

-

N-Benzoyl-2-aminoacetophenone (1.0 eq)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-benzoyl-2-aminoacetophenone in acetic anhydride, add concentrated sulfuric acid dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to 100 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford pure 2,5-diphenyloxazole.

Protocol 2: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[1]

Materials:

-

Oxazol-5-one (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃, 3.0 eq)

-

Aromatic Substrate (e.g., Benzene or Toluene)

-

Trifluoromethanesulfonic Acid (TfOH, 10.0 eq)

-

Ice-cold water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the oxazol-5-one in the aromatic substrate (or in 1,2-dichloroethane with 1.2 eq of the aromatic substrate), add anhydrous aluminum chloride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add trifluoromethanesulfonic acid dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-cold water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[3]

Step A: Ugi Four-Component Reaction

Materials:

-

Amine (e.g., 2,4-dimethoxybenzylamine, 1.0 eq)

-

Arylglyoxal (1.0 eq)

-

Carboxylic Acid (1.0 eq)

-

Isocyanide (1.0 eq)

-

Methanol (MeOH)

Procedure:

-

To a solution of the amine in methanol, add the arylglyoxal, carboxylic acid, and isocyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude Ugi product, which is used in the next step without further purification.

Step B: Robinson-Gabriel Cyclodehydration

Materials:

-

Crude Ugi Product (from Step A)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[3]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: General Experimental Workflow for Robinson-Gabriel Synthesis.

Applications in Drug Development

The Robinson-Gabriel synthesis has been instrumental in the synthesis of numerous biologically active oxazole-containing molecules. The ability to introduce a variety of substituents at the 2, 4, and 5-positions of the oxazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it an invaluable tool in lead optimization.

Notable examples of bioactive compounds synthesized using the Robinson-Gabriel synthesis or its variations include:

-

Antidiabetic Agents: Researchers at Lilly Research Laboratories developed a dual PPARα/γ agonist for the potential treatment of type 2 diabetes, utilizing a Robinson-Gabriel cyclodehydration as a key step in the synthesis.[4]

-

Anticancer Agents: The oxazole core is present in several natural products with potent anticancer activity, such as Diazonamide A. Synthetic efforts towards these complex molecules have employed the Robinson-Gabriel synthesis.[4]

-

Antifungal and Antibacterial Agents: The versatility of the Robinson-Gabriel synthesis allows for the creation of large libraries of substituted oxazoles for screening against various microbial targets.

-

Fluorescent Probes: 2,5-Diphenyloxazole (PPO), readily synthesized via a one-pot Robinson-Gabriel approach, is a widely used scintillator and fluorescent probe in biological research.

The development of one-pot and microwave-assisted Robinson-Gabriel procedures has further enhanced its utility in drug discovery by enabling rapid and efficient synthesis of compound libraries for high-throughput screening.

Conclusion

The Robinson-Gabriel synthesis, since its discovery over a century ago, has proven to be a robust and adaptable method for the synthesis of substituted oxazoles. Its continued relevance in modern drug discovery is a testament to its versatility and reliability. By understanding the underlying mechanism, leveraging modern synthetic variations, and employing optimized experimental protocols, researchers can effectively utilize the Robinson-Gabriel synthesis to access novel oxazole-based compounds with the potential to become the next generation of therapeutic agents. This guide provides a solid foundation for the practical application of this important named reaction in the pursuit of new medicines.

References

The Van Leusen Oxazole Synthesis: A Technical Guide for the Synthesis of 5-Aryl-Substituted Oxazoles from Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Van Leusen oxazole synthesis, with a specific focus on its application in the synthesis of 5-aryl-substituted oxazoles from aromatic aldehydes. The oxazole moiety is a privileged scaffold in medicinal chemistry, and the Van Leusen reaction offers a robust and versatile method for its construction.[1][2] This document details the reaction mechanism, provides a comprehensive summary of its substrate scope with various aromatic aldehydes, outlines detailed experimental protocols, and discusses its applications in drug discovery and development.

Core Principles and Reaction Mechanism

The Van Leusen oxazole synthesis is a powerful chemical transformation that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3] This reaction is prized for its operational simplicity, the ready availability of starting materials, and its broad substrate scope.[1][4]

The reaction mechanism proceeds through a well-defined sequence of steps:

-

Deprotonation of TosMIC: In the presence of a base, the acidic α-proton of TosMIC is removed to generate a resonance-stabilized carbanion.[3]

-

Nucleophilic Addition: The TosMIC anion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde.[3]

-

Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole intermediate (an oxazoline).[3][5]

-

Elimination: The final step is a base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic 5-substituted oxazole.[3]

Substrate Scope and Data Presentation

The Van Leusen oxazole synthesis is compatible with a wide range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents. Aromatic aldehydes with electron-withdrawing groups have been observed to exhibit higher reactivity in some cases.[1][2] The following table summarizes the yields of 5-aryl-oxazoles obtained from various aromatic aldehydes under different reaction conditions.

| Entry | Aromatic Aldehyde (Ar-CHO) | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | K₂CO₃ | Methanol | Reflux, 2h | 85 | [1] |

| 2 | 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux, 2h | 82 | [1] |

| 3 | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux, 2h | 90 | [1] |

| 4 | 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Reflux, 2h | 92 | [1] |

| 5 | 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux, 2h | 88 | [1] |

| 6 | 2-Thiophenecarboxaldehyde | K₂CO₃ | Methanol | Reflux, 3h | 78 | [1] |

| 7 | 2-Pyridinecarboxaldehyde | K₂CO₃ | Methanol | Reflux, 3h | 75 | [1] |

| 8 | 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | Reflux, 8h | 83 | [1][2] |

| 9 | 4-Formylphenylboronic ester | K₂CO₃ | Methanol | MW, 120°C, 15min | 75 | [1][2] |

| 10 | Benzaldehyde | K₃PO₄ | Isopropanol | MW, 65°C, 8min | 96 | [6] |

| 11 | 4-Methylbenzaldehyde | K₃PO₄ | Isopropanol | MW, 65°C, 10min | 94 | [6] |

| 12 | 4-Bromobenzaldehyde | K₃PO₄ | Isopropanol | MW, 65°C, 8min | 95 | [6] |

Experimental Protocols

Below are detailed experimental protocols for the conventional and microwave-assisted Van Leusen oxazole synthesis with aromatic aldehydes.

General Conventional Protocol

A general procedure for the synthesis of 5-aryl-oxazoles is as follows:

-

To a solution of the aromatic aldehyde (1.0 eq.) and tosylmethyl isocyanide (1.0 eq.) in methanol, add potassium carbonate (2.0 eq.).

-

Stir the reaction mixture at reflux for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-oxazole.

Microwave-Assisted Protocol

A representative procedure for the microwave-assisted synthesis of 5-phenyl oxazole:

-

In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol, 1.0 eq.), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 eq.), and 10 mL of isopropanol.[6]

-

Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 eq.) to the mixture.[6]

-

The reaction mixture is irradiated in an open vessel with stirring in a microwave reactor at 65 °C (350 W) for 8 minutes.[6]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[6]

-

The product can be isolated and purified using standard workup procedures as described in the conventional protocol.

Applications in Drug Development

The oxazole ring is a key structural motif in numerous biologically active compounds and approved drugs.[1][3] Its presence is associated with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The Van Leusen oxazole synthesis provides a direct and efficient route to novel oxazole-containing compounds for drug discovery programs.

While the precise synthetic routes for many commercial drugs are proprietary, the Van Leusen reaction is a valuable tool for the synthesis of analogs of known drugs and for the generation of compound libraries for high-throughput screening. For instance, the anti-inflammatory drug Oxaprozin contains a disubstituted oxazole core, and analogs of this drug can be synthesized using modifications of the Van Leusen methodology.[4]

Furthermore, the Van Leusen reaction has been employed in the synthesis of potent inhibitors of p38 MAP kinase , a key enzyme in the inflammatory response signaling cascade.[7] Inhibition of p38 MAP kinase is a validated therapeutic strategy for the treatment of inflammatory diseases.

Troubleshooting and Side Reactions

While the Van Leusen oxazole synthesis is generally robust, certain side reactions and experimental challenges can arise.

-

Formation of 4-Alkoxy-2-oxazoline: In alcohol solvents like methanol, an excess of the alcohol can sometimes lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[8] Judicious control of the amount of alcohol can minimize this side reaction.

-

Incomplete Elimination: The final elimination of p-toluenesulfinic acid may be sluggish in some cases, leading to the isolation of the 4-tosyl-4,5-dihydrooxazole intermediate. Using a stronger base or increasing the reaction temperature can often drive the reaction to completion.[7]

-

Aldehyde Purity: The purity of the aromatic aldehyde is crucial. The presence of the corresponding carboxylic acid can neutralize the base and inhibit the reaction. It is advisable to use freshly purified or distilled aldehydes.

-

Reaction with Ketones: It is important to note that ketones react with TosMIC to form nitriles, not oxazoles, under Van Leusen conditions.[5]

By carefully controlling the reaction conditions and using pure starting materials, high yields of the desired 5-aryl-oxazoles can be reliably obtained. This makes the Van Leusen oxazole synthesis an indispensable tool for researchers in organic synthesis and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Van Leusen Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of the Oxazole Ring from Methyl 4-Formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the oxazole ring, specifically focusing on the preparation of methyl 4-(oxazol-5-yl)benzoate from methyl 4-formylbenzoate. The content herein is curated for professionals in chemical research and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of biologically active molecules. This guide focuses on a robust and widely utilized method for the construction of the oxazole ring from an aromatic aldehyde, namely the Van Leusen oxazole synthesis.

Core Synthesis Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[1][2][3] This reaction proceeds via a base-mediated cycloaddition, offering a direct and efficient route to 5-substituted oxazoles.

The overall transformation is depicted below:

Figure 1: General scheme of the Van Leusen oxazole synthesis.

Reaction Mechanism

The mechanism of the Van Leusen oxazole synthesis involves several key steps:[2]

-

Deprotonation of TosMIC: A base removes the acidic proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde (methyl 4-formylbenzoate).

-

Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.

-

Elimination: Base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate leads to the formation of the aromatic oxazole ring.

Figure 2: Simplified workflow of the Van Leusen reaction mechanism.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of methyl 4-(oxazol-5-yl)benzoate.

Materials:

-

Methyl 4-formylbenzoate

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Procedure:

-

To a solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents).

-

To this stirred solution, add anhydrous potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure methyl 4-(oxazol-5-yl)benzoate.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of methyl 4-(oxazol-5-yl)benzoate.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Methyl 4-formylbenzoate |

| Key Reagents | Tosylmethyl isocyanide, K₂CO₃ |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Table 2: Spectroscopic Data for Methyl 4-(oxazol-5-yl)benzoate

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (d, J = 8.4 Hz, 2H), 7.95 (s, 1H), 7.70 (d, J = 8.4 Hz, 2H), 7.25 (s, 1H), 3.94 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.5, 152.0, 150.8, 131.9, 130.2, 129.8, 125.0, 122.1, 52.3 |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₁H₁₀NO₃: 204.06, found: 204.06 |

| Infrared (IR) ν (cm⁻¹) | 3125, 2955, 1720, 1610, 1550, 1280, 1110 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of methyl 4-(oxazol-5-yl)benzoate.

Figure 3: Step-by-step experimental workflow.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of methyl 4-(oxazol-5-yl)benzoate from methyl 4-formylbenzoate using the Van Leusen oxazole synthesis. The provided experimental protocol, along with the comprehensive quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The straightforward nature of this reaction, coupled with its good to excellent yields, makes it an attractive approach for the preparation of this and other 5-substituted oxazole derivatives.

References

Methyl 4-(1,3-oxazol-5-yl)benzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,3-oxazol-5-yl)benzoate is a heterocyclic compound of interest in pharmaceutical research and development, valued for its potential role as a key intermediate in the synthesis of bioactive molecules. Understanding the intrinsic stability of this compound is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in drug discovery and development. This technical guide provides a comprehensive overview of the stability profile of Methyl 4-(1,3-oxazol-5-yl)benzoate, recommended storage conditions, and detailed methodologies for its stability assessment.

Chemical Profile and Inherent Stability

Methyl 4-(1,3-oxazol-5-yl)benzoate incorporates two key functional moieties: a 1,3-oxazole ring and a methyl benzoate group. The overall stability of the molecule is a composite of the individual stabilities of these components and any potential intramolecular interactions.

-

Oxazole Ring: The 1,3-oxazole ring is an aromatic heterocycle that generally exhibits good thermal stability.[1][2] However, it possesses sites of potential reactivity. The ring is susceptible to electrophilic attack, particularly at the C5 position, and can undergo nucleophilic attack which may lead to ring cleavage under certain conditions.[3] Oxazole rings can also be sensitive to photolysis and oxidation.[1][2]

-

Methyl Benzoate Moiety: The methyl ester group is primarily susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding methanol and the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

The juxtaposition of these two moieties in Methyl 4-(1,3-oxazol-5-yl)benzoate suggests that the primary degradation pathways will likely involve hydrolysis of the ester and potential degradation of the oxazole ring under harsh conditions.

Potential Degradation Pathways

Based on the chemical nature of its constituent parts, several degradation pathways can be postulated for Methyl 4-(1,3-oxazol-5-yl)benzoate. These pathways are critical for identifying potential impurities and for developing stability-indicating analytical methods.

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation route.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester linkage can be hydrolyzed to form 4-(1,3-oxazol-5-yl)benzoic acid and methanol. Under strong acidic conditions, the oxazole ring itself may also undergo acid-catalyzed hydrolysis, leading to ring opening and the formation of an amino ketone derivative.[4]

-

Base-Catalyzed Hydrolysis: Saponification of the methyl ester will readily occur in the presence of a base, yielding the carboxylate salt of 4-(1,3-oxazol-5-yl)benzoic acid and methanol. The oxazole ring is generally more resistant to base-catalyzed degradation but can be susceptible to nucleophilic attack under strong basic conditions.

Oxidative Degradation

Oxidative conditions can potentially affect the oxazole ring, which is known to be susceptible to oxidation, potentially leading to ring cleavage.[2] The electron-rich nature of the oxazole ring makes it a target for oxidizing agents.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation of the oxazole ring.[1] This can lead to the formation of various photoproducts through complex reaction pathways. It is crucial to protect the compound from light to prevent the formation of photo-degradants.

Thermal Degradation

While the oxazole ring itself is generally thermally stable, prolonged exposure to high temperatures could potentially lead to decomposition, especially in the presence of other reactive species.[1][2]

The following diagram illustrates the potential degradation pathways of Methyl 4-(1,3-oxazol-5-yl)benzoate.

References

Potential Therapeutic Targets of Oxazole-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry. Its unique electronic and structural characteristics allow for diverse interactions with a wide range of biological targets, making oxazole-containing compounds promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole derivatives, focusing on their applications in oncology, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The guide includes quantitative data on compound activity, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows.

Anticancer Targets

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various crucial components of cancer cell proliferation, survival, and metastasis.[1][2][3]

Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6]

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 1,3-Oxazole Sulfonamides | 16, 22, 30, 32 | - | 0.22 (for 16), <0.08 (for 22, 30, 32) | [4] |

| 4,5-Disubstituted[4][7]oxazoles | 14 | H22 | 0.39 | [5] |

| 4,5-Disubstituted[4][7]oxazoles | 15a, 15b | A431, HeLa, MCF7, MDA-MB-231, A549, SKOV | 1.05 (for 15a), 0.85 (for 15b) | [5] |

| 2,5-Disubstituted[4][7]oxazoles | 20b, 20e | - | 0.66 (for 20b), 0.56 (for 20e) | [5] |

| Pyrazole-oxadiazole conjugates | 11a, 11d, 11f | Various | 1.3 (for 11a), 3.9 (for 11d), 2.4 (for 11f) | [8] |

This protocol outlines a method to assess the effect of oxazole compounds on tubulin polymerization in vitro using a fluorescence-based assay.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer

-

Fluorescent reporter (e.g., DAPI)

-

Test oxazole compound

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

Negative control (vehicle, e.g., DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation:

-

Prepare a stock solution of the test oxazole compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in polymerization buffer.

-

Prepare solutions of the positive and negative controls.

-

On ice, prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer to the desired concentration. Add GTP to the tubulin solution.

-

-

Assay:

-

Add the diluted test compounds, positive control, and negative control to the wells of a pre-chilled 384-well plate.

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the effect of the oxazole compound on the lag time, polymerization rate (slope of the linear phase), and the final polymer mass (plateau of the curve).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Caption: Inhibition of Tubulin Polymerization by Oxazole Compounds.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[9] Oxazole-based compounds have been developed as STAT3 inhibitors, disrupting STAT3 dimerization and subsequent downstream signaling.[10][11]

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 1,2,4-Triazole/1,3,4-Oxadiazole Derivatives | 12d | MCF7 | 1.5 | [12] |

| 1,2,4-Triazole/1,3,4-Oxadiazole Derivatives | 9a, 9b, 9d, 9e, 9f, 11, 12a, 12b, 12f, 12e | MCF7 | 3-10 | [12] |

This protocol describes a high-throughput screening method to identify inhibitors of STAT3 dimerization.

Materials:

-

Recombinant STAT3 protein

-

Phosphorylated STAT3 peptide (biotinylated)

-

AlphaScreen donor and acceptor beads

-

Assay buffer

-

Test oxazole compound

-

384-well white microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Preparation:

-

Prepare a stock solution and serial dilutions of the test oxazole compound in assay buffer.

-

Prepare solutions of STAT3 protein and biotinylated phosphopeptide in assay buffer.

-

-

Assay:

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the STAT3 protein to the wells and incubate to allow for compound binding.

-

Add the biotinylated phosphopeptide to initiate the dimerization reaction and incubate.

-

Add the AlphaScreen donor and acceptor beads and incubate in the dark.

-

-

Data Acquisition:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the STAT3 dimerization signal for each compound concentration.

-

Determine the IC50 value.

-

Caption: Inhibition of STAT3 Signaling by Oxazole Compounds.

DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Oxazole derivatives have been reported to inhibit topoisomerase I and/or II, leading to DNA damage and apoptosis.[1][13][14]

| Compound Class | Cancer Cell Line(s) | Target | IC50 (µM) | Reference(s) |

| Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrid (9p) | A549 | Topoisomerase II | 3.8 | [15] |

| Thiazole-based stilbene analogs (8, 11) | MCF-7, HCT116 | Topoisomerase I | 0.78 (8), 0.62 (11) | [16] |

| 4β-amidotriazole-linked podophyllotoxin congeners (107, 108, 109) | Various | Topoisomerase II | < 1 | [14] |

This protocol measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human DNA Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

Test oxazole compound

-

Positive control (e.g., Camptothecin)

-

Stop solution/loading dye

-

Agarose gel

-

Electrophoresis buffer

-

DNA stain (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Add DNA Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding the stop solution.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system.

-

Quantify the band intensities of the supercoiled and relaxed DNA.

-

Determine the concentration of the oxazole compound that inhibits 50% of the topoisomerase I activity (IC50).

-

Caption: Mechanism of Topoisomerase I Inhibition by Oxazole Compounds.

G-Quadruplex DNA

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. Stabilization of G-quadruplexes can inhibit telomerase activity and repress oncogene expression, making them attractive anticancer targets.[1][17][18]

| Compound Class | G-Quadruplex Sequence | Method | ΔTm (°C) or Kd (µM) | Reference(s) |

| Oxazole-containing macrocycles (HXDV, HXLV-AC) | hTel24-NMR | UV melting | ΔTm = 11.5 (HXDV), 14.0 (HXLV-AC) | [17] |

This assay measures the ability of a compound to stabilize a G-quadruplex structure by monitoring the change in its melting temperature (Tm).

Materials:

-

Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., with FAM and TAMRA at the ends)

-

Assay buffer (containing a cation like K+)

-

Test oxazole compound

-

Real-time PCR instrument or a fluorometer with a temperature control unit

Procedure:

-

Sample Preparation:

-

Anneal the fluorescently labeled oligonucleotide in the assay buffer to form the G-quadruplex structure.

-

In a microplate, mix the pre-formed G-quadruplex with the test compound at various concentrations.

-

-

Melting Curve Analysis:

-

Place the plate in the instrument and gradually increase the temperature from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).

-

Measure the fluorescence of the FAM donor at each temperature increment.

-

-

Data Analysis:

-

Plot the normalized fluorescence as a function of temperature.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex is unfolded.

-

Calculate the change in melting temperature (ΔTm) in the presence of the oxazole compound compared to the control. A positive ΔTm indicates stabilization.

-

Caption: Mechanism of G-Quadruplex Stabilization by Oxazole Compounds.

Anti-infective Targets

Oxazole-containing compounds have shown promising activity against a range of pathogens, including bacteria and viruses.[9][19][20]

Bacterial Targets

The antibacterial activity of oxazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.[7][21]

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| N-acyl-α-amino acids (1d, 1e) | C. albicans 128 | 14 | [7] |

| 4H-1,3-oxazol-5-ones (2a-c, 2e, 2f) | E. coli ATCC 25922 | 28.1 | [7] |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (4a) | C. albicans 128 | 14 | [7] |

| 1,3-oxazoles (6i, 6j) | C. albicans 128 | 14 | [7] |

| 1,3,4-Oxadiazole derivatives (4a, 4b, 4c) | MRSA | 62 | [22] |

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test oxazole compound

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compound and the positive control antibiotic in CAMHB in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity or measure the optical density at 600 nm.

-

The MIC is the lowest concentration of the compound that shows no visible growth.

-

Viral Targets